molecular formula C18H19FN6O2 B2513320 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 2034417-96-2

1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B2513320
CAS No.: 2034417-96-2
M. Wt: 370.388
InChI Key: DIVKAUDQIFYLGQ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a synthetic organic compound of significant interest in chemical and pharmaceutical research. It features a fused 1,2,4-triazolo[4,3-a]pyrazine heterocyclic core, a class of compounds known as organic heterocyclic compounds that consist of a triazole ring fused with a pyrazine ring . This core structure is substituted with a 3-methyl group and is further functionalized at the 8-position with a piperazine ring, which in turn is linked to a 3-fluoro-4-methoxybenzoyl group. This molecular architecture is characteristic of scaffolds designed for probing biological interactions. Compounds featuring the triazolopyrazine core linked to a piperazine subunit are frequently explored in drug discovery as potential scaffolds for kinase inhibition or as modulators of central nervous system targets, given their similarity to privileged structures in medicinal chemistry. The presence of the fluorinated methoxybenzoyl group may influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not designed for human therapeutic or veterinary use, nor for application in foods, cosmetics, consumer products, biocides, or pesticides. For Research Use Only.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-12-21-22-17-16(20-5-6-25(12)17)23-7-9-24(10-8-23)18(26)13-3-4-15(27-2)14(19)11-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVKAUDQIFYLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of intermediate compounds to form the triazolopyrazine core, followed by functionalization to introduce the desired substituents .

    Cyclization: The initial step involves the formation of the triazolopyrazine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Biological Activities

Research indicates that 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine exhibits a range of biological activities:

1. Antibacterial Activity
Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating comparable efficacy to established antibiotics like ampicillin .

2. Anti-inflammatory Properties
Compounds containing the triazole ring have been reported to possess anti-inflammatory effects. Their mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

3. Cytotoxicity
Research has indicated potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .

Case Studies

Several studies have explored the efficacy of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine:

Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple synthesized derivatives, one particular derivative displayed an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. These results suggest that structural modifications can enhance antibacterial activity significantly .

Case Study 2: Cytotoxicity Assessment
A study on the cytotoxic effects of related compounds demonstrated that certain derivatives induced apoptosis in human cancer cell lines through mitochondrial dysfunction and activation of caspase pathways. This highlights the potential for developing new anticancer agents based on this compound's structure .

Summary of Applications

The diverse applications of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be summarized as follows:

ApplicationDescription
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory responses
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Triazolopyrazine vs. Triazolopyridine

  • Triazolopyridine Derivatives: Compounds like trazodone hydrochloride feature a pyridinone ring, which is less electron-deficient, favoring serotonin receptor modulation over kinase inhibition .

Triazolopyrimidine Derivatives

  • Example : 1,2,4-Triazolo[4,3-a]pyrimidine derivatives () exhibit antihypertensive activity. The pyrimidine core offers greater hydrogen-bonding capacity, whereas the pyrazine in the target compound may prioritize hydrophobic interactions .

Substituent Effects

Aromatic Substituents

Compound Name Core Structure Key Substituents Pharmacological Activity
Target Compound Triazolopyrazine 3-Fluoro-4-methoxybenzoyl c-Met kinase inhibition (hypothesized)
1-(2-Chlorophenyl)-4-{3-methyl-triazolo[4,3-a]pyrazin-8-yl}piperazine () Triazolopyrazine 2-Chlorophenyl Undisclosed (structural analog)
Trazodone Hydrochloride () Triazolopyridinone 3-Chlorophenyl, propyl linker Antidepressant (serotonin antagonist/reuptake inhibitor)
3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine () Tetrahydrotriazolopyrazine 4-Fluorobenzyl Undisclosed (structural analog)
  • Methoxy vs. Nitro: Methoxy groups improve metabolic stability over nitro groups, which are prone to reduction (e.g., 8-(2-fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine in requires further functionalization for druglikeness) .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to methyl or chlorophenyl groups in analogs (e.g., ’s fluorobenzyl derivative) .
  • Target Selectivity: The triazolopyrazine core may offer higher selectivity for kinases over serotonin receptors compared to trazodone’s triazolopyridinone .

Key Advantages and Limitations

Advantages

  • Enhanced kinase binding due to pyrazine’s electron-deficient nature.
  • Improved metabolic stability from methoxy substitution.
  • High synthetic yield (80.04% in triazolopyrazine intermediate synthesis) .

Limitations

  • Higher molecular weight (est. ~425 g/mol) may limit oral bioavailability.
  • Limited data on in vivo efficacy compared to clinically validated analogs like trazodone.

Biological Activity

The compound 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, anticancer effects, and other pharmacological profiles.

Chemical Structure and Properties

  • Molecular Formula : C18H19FN6O3
  • Molar Mass : 386.38 g/mol
  • CAS Number : 2310013-04-6

The compound features a piperazine ring substituted with a triazolo[4,3-a]pyrazine moiety and a 3-fluoro-4-methoxybenzoyl group. This structural complexity is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations indicate that similar compounds exhibit moderate to strong antibacterial activity against various strains:

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
2eStaphylococcus aureus32 μg/mL
2eEscherichia coli16 μg/mL

These findings suggest that the triazolo[4,3-a]pyrazine scaffold may enhance antibacterial efficacy through interactions with bacterial targets such as DNA gyrase, potentially forming π-cation interactions at physiological pH conditions .

Anticancer Activity

The anticancer properties of related triazolo[4,3-a]pyrazine derivatives have been investigated extensively. For instance, a compound structurally similar to the one demonstrated significant activity against various cancer cell lines:

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate potent cytotoxicity and suggest that the compound may act as a c-Met kinase inhibitor, which is crucial for tumor growth and metastasis . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by fluorescence staining and cell cycle assays.

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by various substituents on the piperazine and triazole rings. Key observations include:

  • Electron-donating groups at specific positions enhance antibacterial activity.
  • Long alkyl chains increase lipophilicity and cell permeability.
  • The presence of an indole moiety generally enhances antibacterial effects due to favorable interactions with target proteins .

Case Studies

In a recent study focusing on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives, several compounds were screened for their biological activities. Among them:

  • Compound 22i : Exhibited remarkable anti-tumor activity against A549 and MCF-7 cell lines.
  • Compound 2e : Showed strong antibacterial properties comparable to established antibiotics like ampicillin.

These studies reinforce the potential of this class of compounds in drug discovery programs targeting infectious diseases and cancer .

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